1.5× Superior Radiostrontium Urinary Excretion Potency vs. BADE and BADS Chelators
In a direct head-to-head rat study, S186 (the calcium sodium salt of (1-acetamidopropane-1,1-diyl)bis(phosphonic acid)) demonstrated a urinary ⁸⁵Sr excretion rate that was 1.5 times higher than that achieved by either BADE or BADS at equivalent dosage levels [1]. S186 eliminated over 50% of the administered ⁸⁵Sr dose via urine within 24 hours, with excretion reaching up to 70% at escalated doses [1]. The dose–response relationship was linear: Y(urine %) = 4.13 + 0.078X (where X = dose) [1].
| Evidence Dimension | Urinary ⁸⁵Sr excretion (% of administered dose) at equivalent dosage level |
|---|---|
| Target Compound Data | >50% urinary excretion (up to 70% with dose escalation) |
| Comparator Or Baseline | BADE and BADS: 1.5-fold lower excretion at the same dosage |
| Quantified Difference | 1.5× more potent than BADE and BADS; absolute urinary excretion >50% vs. control baseline |
| Conditions | Rat model; intramuscular injection immediately after ⁸⁵Sr (IV) intoxication; single-dose regimen |
Why This Matters
This direct comparative data enables procurement decisions based on quantified decorporation efficacy superiority over contemporaneous chelators tested under identical experimental conditions.
- [1] Luo M.C., Sheng B.Y., Yu Z.C., et al. Radiostrontium Decorporation Effect and Pharmacologic Actions of S168. Chinese Journal of Radiological Medicine and Protection, 1985, 5(1), 6–10. View Source
